molecular formula C9H6BrN B8596290 3-Bromocinnamonitrile

3-Bromocinnamonitrile

Cat. No. B8596290
M. Wt: 208.05 g/mol
InChI Key: DTGJLERNSYLLAU-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 21.94 g (0.1 mol) of 3-bromobenzoyl chloride, 6.63 g (0.125 mol) of acrylonitrile, 35.37 g (0.1 mol) of tris-(2-ethylhexyl)-amine and 0.3046 g (0.001 mol) of bis-acetylacetonato)-palladium(II) in 50 ml of propionitrile are used. After a reaction time of 3 hours at 100° C., 2.05 g (0.0099 mol) of 3-bromocinnamonitrile are obtained, corresponding to a yield of 9.9% of theory; melting point 62° C. Analysis for C9H6NBr (molecular weight 208): calculated C 51.96%, H 2.91%, N 6.73%; found C 52.29%, H 2.95%, N 6.91%.
Quantity
21.94 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
35.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=O.[C:11](#[N:14])[CH:12]=C.C(C(CCCC)CN(CC(CC)CCCC)CC(CC)CCCC)C>C(#N)CC.[Pd+2]>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH:5]=[CH:12][C:11]#[N:14]

Inputs

Step One
Name
Quantity
21.94 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
35.37 g
Type
reactant
Smiles
C(C)C(CN(CC(CCCC)CC)CC(CCCC)CC)CCCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0099 mol
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 9.9%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.